molecular formula C18H22O6 B5506691 2-tert-butyl-5-(2,5-dimethoxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione

2-tert-butyl-5-(2,5-dimethoxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione

Cat. No. B5506691
M. Wt: 334.4 g/mol
InChI Key: KPDIXHITCDVIOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-tert-butyl-5-(2,5-dimethoxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione, also known as TMBD, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and materials science. TMBD is a dioxane derivative that possesses a unique molecular structure, making it an interesting target for researchers to explore its properties and potential applications.

Mechanism of Action

The mechanism of action of 2-tert-butyl-5-(2,5-dimethoxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. 2-tert-butyl-5-(2,5-dimethoxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, 2-tert-butyl-5-(2,5-dimethoxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-tert-butyl-5-(2,5-dimethoxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione has been shown to have a range of biochemical and physiological effects, including inhibiting cancer cell growth, inducing apoptosis, and forming stable complexes with various drugs. 2-tert-butyl-5-(2,5-dimethoxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione has also been shown to have antioxidant properties, which may contribute to its potential as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-tert-butyl-5-(2,5-dimethoxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione is its unique molecular structure, which makes it an interesting target for researchers to explore its properties and potential applications. Additionally, 2-tert-butyl-5-(2,5-dimethoxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione is relatively easy to synthesize and purify, making it a convenient compound for lab experiments.
One limitation of 2-tert-butyl-5-(2,5-dimethoxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione is its low solubility in water, which can make it difficult to work with in certain experiments. Additionally, 2-tert-butyl-5-(2,5-dimethoxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione has not yet been extensively studied in vivo, so its potential as a therapeutic agent in humans is still unknown.

Future Directions

There are several future directions for research on 2-tert-butyl-5-(2,5-dimethoxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione, including:
1. Further investigation of its potential as an anticancer agent, including in vivo studies.
2. Exploration of its potential as a drug delivery system, including the development of new 2-tert-butyl-5-(2,5-dimethoxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione-based complexes with various drugs.
3. Synthesis of new materials using 2-tert-butyl-5-(2,5-dimethoxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione as a building block, including the development of new dendrimers and other highly branched polymers.
4. Investigation of the antioxidant properties of 2-tert-butyl-5-(2,5-dimethoxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione and its potential as a therapeutic agent for oxidative stress-related diseases.
In conclusion, 2-tert-butyl-5-(2,5-dimethoxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione is a synthetic compound with a unique molecular structure that has potential applications in various scientific fields, including medicinal chemistry and materials science. Its potential as an anticancer agent and drug delivery system, as well as its antioxidant properties, make it an interesting target for future research.

Synthesis Methods

The synthesis of 2-tert-butyl-5-(2,5-dimethoxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione involves the reaction of 2,5-dimethoxybenzaldehyde with tert-butyl acetoacetate in the presence of a catalyst, followed by further reactions to form the final product. The synthesis of 2-tert-butyl-5-(2,5-dimethoxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione is a multi-step process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the final product.

Scientific Research Applications

2-tert-butyl-5-(2,5-dimethoxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione has been studied extensively for its potential applications in various scientific fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 2-tert-butyl-5-(2,5-dimethoxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione has been investigated for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, 2-tert-butyl-5-(2,5-dimethoxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione has been studied for its potential as a drug delivery system, as it can form stable complexes with various drugs and release them in a controlled manner.
In materials science, 2-tert-butyl-5-(2,5-dimethoxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione has been studied for its potential as a building block for the synthesis of new materials with unique properties. 2-tert-butyl-5-(2,5-dimethoxybenzylidene)-2-methyl-1,3-dioxane-4,6-dione has been used as a precursor for the synthesis of dendrimers, which are highly branched polymers with potential applications in drug delivery, catalysis, and materials science.

properties

IUPAC Name

2-tert-butyl-5-[(2,5-dimethoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O6/c1-17(2,3)18(4)23-15(19)13(16(20)24-18)10-11-9-12(21-5)7-8-14(11)22-6/h7-10H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPDIXHITCDVIOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=CC2=C(C=CC(=C2)OC)OC)C(=O)O1)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Tert-butyl-5-[(2,5-dimethoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.